REACTION_CXSMILES
|
[CH2:1]([C:4]1[C:5]([Cl:16])=[N:6][CH:7]=[N:8][C:9]=1[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=1)[CH:2]=C.C[N+]1([O-])CC[O:21]CC1>O1CCOCC1.[Os](=O)(=O)(=O)=O>[Cl:16][C:5]1[C:4]([CH2:1][CH:2]=[O:21])=[C:9]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=2)[N:8]=[CH:7][N:6]=1
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
|
C(C=C)C=1C(=NC=NC1C1=NC=CC=C1)Cl
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Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
0.35 mL
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Type
|
catalyst
|
Smiles
|
[Os](=O)(=O)(=O)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 2 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
before being quenched by solid sodium bisulphate
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through celite bed
|
Type
|
WASH
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Details
|
the celite bed was washed with dioxane (5 mL)
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Type
|
ADDITION
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Details
|
was added
|
Type
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STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
diluted with water (30 mL)
|
Type
|
EXTRACTION
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Details
|
Aqueous layer was extracted with dichloromethane (2×25 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
Evaporation of solvents under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC(=C1CC=O)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |